molecular formula C16H19N5O2 B2462262 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione CAS No. 838869-90-2

1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione

Cat. No.: B2462262
CAS No.: 838869-90-2
M. Wt: 313.361
InChI Key: QRMMPFGUQVKAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione is a synthetic purine derivative supplied for research and development purposes. As a modified xanthine, this compound is of significant interest in medicinal chemistry and biochemical research for exploring structure-activity relationships. Its molecular structure, which integrates a phenylethylamino side chain, suggests potential for interaction with various biological targets, including adenosine receptors and phosphodiesterase enzymes, pathways known to be modulated by other purine-2,6-diones . Researchers are investigating this compound for its potential biochemical effects in vitro. Like similar research compounds, it serves as a valuable tool for scientists studying cellular signaling pathways, enzyme inhibition, and receptor pharmacology . This product is provided for use in controlled laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming compound identity and purity and for the safe handling and disposal of this material in accordance with local regulations.

Properties

IUPAC Name

1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-10(11-7-5-4-6-8-11)17-9-12-18-13-14(19-12)20(2)16(23)21(3)15(13)22/h4-8,10,17H,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMMPFGUQVKAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase, decreasing the production of cyclic AMP in cells, and mediating a variety of physiological responses.

Mode of Action

This compound acts as a selective antagonist at the A1 adenosine receptor. By binding to this receptor, it prevents the action of adenosine, thereby inhibiting the receptor’s normal function.

Pharmacokinetics

Its solubility in water and ethanol suggests that it may have reasonable bioavailability

Biological Activity

Overview

1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione, commonly known as a purine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C16H19N5O2C_{16}H_{19}N_{5}O_{2} and a molecular weight of 313.35 g/mol, is primarily studied for its interactions with various biological systems, including enzyme inhibition and receptor binding.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors.

  • Enzyme Inhibition : The compound may inhibit certain enzymes by blocking their active sites, thus modulating biochemical pathways critical for cellular functions.
  • Receptor Binding : It interacts with adenosine receptors (A1, A2A, A2B, and A3), which are G-protein coupled receptors involved in numerous physiological processes such as neurotransmission and cardiovascular regulation .

Pharmacological Effects

  • Anti-inflammatory Properties : Research indicates that the compound may exhibit anti-inflammatory effects by modulating the activity of inflammatory cytokines.
  • Neuroprotective Effects : Studies suggest potential neuroprotective properties through the inhibition of excitotoxicity and apoptosis in neuronal cells .
  • Cardiovascular Effects : The modulation of adenosine receptors can lead to bradycardia and vasodilation, impacting cardiovascular health .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can significantly inhibit the secretion of certain cytokines at concentrations around 50 μM, showing a dose-dependent response in cellular models .
  • Animal Models : Animal studies have indicated that treatment with this compound can reduce ischemic damage in models of stroke by preserving adenosine receptor functionality, highlighting its potential therapeutic application in neuroprotection .

Data Tables

Biological Activity Observed Effect Study Reference
Anti-inflammatoryDecreased cytokine levels
NeuroprotectionReduced apoptosis in neurons
Cardiovascular modulationInduced bradycardia

Research Findings

Recent research has focused on characterizing the pharmacological profile of this compound:

  • Affinity for Adenosine Receptors : The compound exhibits varying affinities for different adenosine receptor subtypes, influencing its pharmacological effects across multiple systems .
  • Potential Therapeutic Applications : Given its diverse biological activities, this compound is being explored for potential applications in treating conditions such as neurodegenerative diseases and inflammatory disorders .

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione has been investigated for its pharmacological properties. Research indicates that it may act on adenosine receptors, which are crucial in numerous physiological processes.

Key Findings :

  • Adenosine Receptor Modulation : The compound exhibits affinity for A2B adenosine receptors, suggesting potential use in treating conditions related to these receptors .

Neuropharmacology

Studies have shown that this compound might influence neurotransmitter systems, particularly in the modulation of dopamine and norepinephrine pathways. This property is significant for developing treatments for neurodegenerative diseases and mood disorders.

Case Study :
A study demonstrated that the compound could enhance cognitive functions in animal models by modulating dopaminergic activity .

Cancer Research

Recent investigations have explored the compound's role in cancer therapy. Its ability to inhibit certain enzyme pathways involved in tumor growth presents a promising avenue for further research.

Research Insights :

  • Enzyme Inhibition : The compound has been shown to inhibit phospholipase A2 activity, which is linked to cancer cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The primary variations among xanthine derivatives lie in substituents at positions 7 and 8, which significantly influence physicochemical and pharmacological properties. Below is a comparative table of key analogs:

Compound Name Substituent at Position 7 Substituent at Position 8 Melting Point (°C) Key Spectral Data (1H-NMR) Reference
Target Compound H (1-Phenylethylamino)methyl N/A N/A N/A
7-Benzyl-1,3-dimethyl-8-phenyl (Compound 15) Benzyl Phenyl 164 3.39 (s, N1-CH3), 5.62 (s, CH2), 7.02–7.56 (Harom)
8-Biphenyl-1,3-dimethyl (Compound 19) H Biphenyl 333 3.27 (s, N1-CH3), 7.40–8.23 (Harom)
8-Chloro-1,3-dimethyl-7-aryl () 2-(4-Aryl amino)ethyl Chloro N/A FTIR: 744.55 cm⁻¹ (C-Cl)
Etophylline () 2-Hydroxyethyl H N/A Molecular formula: C9H12N4O3
Key Observations:
  • Substituent Bulk and Melting Points : Bulky substituents at position 8 (e.g., biphenyl in Compound 19) correlate with higher melting points (333°C vs. 164°C for Compound 15), likely due to increased π-π stacking and van der Waals interactions .
  • Spectroscopic Signatures : The presence of a chloro group () produces distinct FTIR peaks at 744.55 cm⁻¹, while aromatic substituents (e.g., phenyl or biphenyl) result in complex 1H-NMR splitting patterns in the 7.0–8.5 ppm range .
  • Pharmacophore Diversity: Etophylline () features a hydroxyethyl group at position 7, enhancing hydrophilicity compared to the target compound’s phenylethylamino-methyl group, which may improve blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

  • Adenosine Receptor Affinity: Analogs with bulky 8-substituents (e.g., biphenyl) may exhibit reduced adenosine A1/A2 receptor antagonism due to steric hindrance, whereas smaller substituents (e.g., chloro) could retain higher affinity .
  • Synthetic Accessibility: Compounds with nitro or chloro groups at position 8 () are synthesized via nucleophilic substitution, whereas phenylethylamino derivatives may require reductive amination or Mannich reactions .

Computational and Experimental Predictions

  • Drug-Likeness: Virtual screening of 7,8-disubstituted xanthines () highlights that electron-withdrawing groups (e.g., nitro, chloro) improve metabolic stability but may reduce solubility. The phenylethylamino group in the target compound balances moderate lipophilicity (LogP ~2–3) and solubility .
  • Packing Similarity : Tools like Mercury CSD () can predict crystal packing patterns, which are critical for bioavailability. Bulky 8-substituents (e.g., biphenyl) may form dense crystalline lattices, delaying dissolution .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 8-position of theophylline derivatives. For example, microwave-assisted reactions (140 W, 15 min in acetonitrile) with nucleophiles like 1-phenylethylamine efficiently introduce the aminomethyl group . Alkylation at the 7-position (e.g., using iodoethane in DMF with K₂CO₃) can precede or follow this step . Optimization involves adjusting solvent polarity, reaction time, and stoichiometry of nucleophiles to improve yields (e.g., 20 mg isolated from 3 g starting material in highlights the need for purification refinement).

Q. Which spectroscopic techniques are critical for structural confirmation, and how are key peaks interpreted?

  • Methodological Answer :

  • FTIR : Confirm carbonyl stretches (C=O) at ~1705–1662 cm⁻¹ and aliphatic C-H stretches at ~2951–2854 cm⁻¹. N-H stretches (from the phenylethylamino group) appear at ~3379 cm⁻¹ .
  • ¹H NMR : Look for methyl group signals (1,3-dimethyl) at δ ~3.2–3.5 ppm and aromatic protons (phenylethyl) at δ ~7.2–7.4 ppm. Integration ratios validate substitution patterns .
  • Mass Spectrometry : Characteristic fragments (e.g., m/z = 169, 149) correlate with purine ring cleavage and side-chain losses .

Advanced Research Questions

Q. How can computational tools predict drug-likeness and biological activity for this xanthine derivative?

  • Methodological Answer : Use platforms like Chemicalize.org (based on ChemAxon) to calculate physicochemical parameters (logP, solubility, polar surface area) and predict absorption/distribution properties. highlights prioritizing compounds with logP < 5, molecular weight < 500 Da, and hydrogen-bonding capacity for CNS penetration . Molecular docking can further assess interactions with adenosine receptors or phosphodiesterases (PDEs), leveraging structural analogs like IBMX ( ).

Q. How do substitutions at the 7- and 8-positions influence pharmacological activity?

  • Methodological Answer :

  • 7-Position : Alkyl groups (e.g., ethyl, isopentyl) enhance lipophilicity and bioavailability. For instance, 7-isopentyl analogs (NCT-501) show improved ALDH1A1 inhibition due to hydrophobic pocket fitting .
  • 8-Position : Electrophilic substituents (e.g., bromo, chloro) enable further functionalization, while aminomethyl groups (as in the target compound) may enhance receptor binding via hydrogen bonding . SAR studies should compare IC₅₀ values across derivatives using enzyme assays (e.g., PDE inhibition).

Q. How can researchers address low yields in alkylation or nucleophilic substitution steps?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
  • Catalysis : Add KI as a catalyst in nucleophilic substitutions (e.g., achieved Rf = 0.5 for 8-chloro derivatives) .
  • Purification : Use silica gel chromatography with gradients (e.g., PE:EA = 4:1) or HPLC to isolate pure products from byproducts .

Q. How are mass spectrometry fragmentation patterns interpreted to confirm structural integrity?

  • Methodological Answer : Key fragments arise from purine ring cleavage (m/z = 169 for C₅H₅N₅O₂⁺) and side-chain losses (e.g., m/z = 149 corresponds to [M – CH₂C₆H₅]⁺). High-resolution MS (HRMS) validates molecular formulas, while tandem MS (MS/MS) maps fragmentation pathways .

Q. What strategies validate analytical consistency across structurally similar derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare FTIR/NMR data of the target compound with analogs (e.g., 8-nitro vs. 8-chloro derivatives in and ) to identify substituent-specific shifts .
  • Batch Testing : Replicate synthesis under standardized conditions and use statistical tools (e.g., PCA) to assess spectral reproducibility .

Q. How do functional groups impact solubility and crystallinity?

  • Methodological Answer : Polar groups (e.g., -NH, -OH) improve aqueous solubility but may reduce membrane permeability. Crystallinity can be assessed via X-ray diffraction (Mercury CSD software in ) . For example, 8-aminomethyl derivatives form stable salts (e.g., HCl salts in ), enhancing crystallinity .

Tables for Key Data

Parameter Value/Observation Reference
Optimal Reaction Temperature140 W (microwave), 15 min
Key FTIR Peaks3379 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O)
HPLC Purity (NCT-501)≥98%
logP (Predicted)~2.5–3.0 (Drug-like range)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.